1-Pentene, 5-(2-propenyloxy)-
Description
1-Pentene, 5-(2-propenyloxy)- is an organooxygen compound derived from 1-pentene (C₅H₁₀), where the terminal hydrogen at the 5th carbon is replaced by a 2-propenyloxy (allyloxy) group (-O-CH₂CH=CH₂). This substitution introduces an ether linkage and an additional double bond, resulting in a molecular formula of C₈H₁₄O (molecular weight ≈ 126.2 g/mol).
Properties
CAS No. |
108420-46-8 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
5-prop-2-enoxypent-1-ene |
InChI |
InChI=1S/C8H14O/c1-3-5-6-8-9-7-4-2/h3-4H,1-2,5-8H2 |
InChI Key |
GAGOVKZZDFDLML-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentene, 5-(2-propenyloxy)- can be synthesized through the reaction of 1-pentanol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an S_N2 mechanism, where the hydroxyl group of 1-pentanol is replaced by the allyl group from allyl bromide.
Industrial Production Methods: While specific industrial production methods for 1-Pentene, 5-(2-propenyloxy)- are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Pentene, 5-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated ethers.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and alkenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are employed.
Major Products Formed:
Oxidation: Formation of pentanal and allyl alcohol.
Reduction: Formation of pentyl ether and propyl ether.
Substitution: Formation of 1-pentanol and propene.
Scientific Research Applications
1-Pentene, 5-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-Pentene, 5-(2-propenyloxy)- involves its interaction with various molecular targets. The ether linkage allows it to participate in nucleophilic substitution reactions, while the double bonds enable it to undergo addition reactions. These interactions can affect biological pathways and enzyme activities, making it a compound of interest in biochemical studies.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-Pentene, 5-(2-propenyloxy)- with structurally similar ether-functionalized alkenes:
Key Observations :
- The allyl ether group in 1-Pentene, 5-(2-propenyloxy)- introduces higher polarity and reactivity compared to methoxy or pentyloxy substituents, enabling participation in radical or ionic reactions .
Reactivity and Combustion Behavior
- Ignition Delay : Studies on 1-pentene isomers (e.g., 1-pentene vs. 2-pentene) show that isomer structure significantly impacts ignition kinetics. For example, 1-pentene ignites slower than 2-pentene but is consumed faster during oxidation . The allyl ether group in 1-Pentene, 5-(2-propenyloxy)- may further delay ignition due to oxygen’s radical-scavenging effects, similar to ethers like dimethyl ether .
- Oxidation Pathways : Flow tube and shock tube studies on 1-pentene oxidation reveal that terminal alkenes undergo rapid β-scission. The allyl ether substituent could alter these pathways, favoring ether-specific decomposition (e.g., C-O bond cleavage) .
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